REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.[N+:10]([O-:13])([O-:12])=[O:11].[Al+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20]>O>[N+:10]([O-:13])([O-:12])=[O:11].[Al+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,14.15.16.17|
|
Name
|
aluminum nitrate nonahydrate
|
Quantity
|
375.13 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
aluminum nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1000 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |